N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that features a thiophene ring substituted with a cyano group and a butanamide chain attached to a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The butanamide chain is then attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the process. Finally, the methoxyphenyl sulfonyl group is introduced through a sulfonylation reaction, using reagents such as methanesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.
N-(3-cyanothiophen-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential interactions and applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-22-13-4-6-14(7-5-13)24(20,21)10-2-3-15(19)18-16-12(11-17)8-9-23-16/h4-9H,2-3,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJURYOMUFQOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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